molecular formula C6H6N6O B2554077 2-Carbamoyl-6-aminopurine CAS No. 2138217-05-5

2-Carbamoyl-6-aminopurine

Cat. No. B2554077
CAS RN: 2138217-05-5
M. Wt: 178.155
InChI Key: VCHVLAGUEDBYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carbamoyl-6-aminopurine, also known as CA, is a purine analog that has been extensively studied for its scientific research applications. It is a synthetic compound that has shown potential for use in various fields, including biochemistry, pharmacology, and biotechnology.

Scientific Research Applications

1. Cellular Mutagenesis and Transformation

2-Carbamoyl-6-aminopurine, also known as 2-aminopurine, has been studied for its ability to induce mutations and transformations in mammalian cells. Barrett (1981) explored its mutagenic capacity in Syrian hamster embryo cells. Although it was found to induce mutations and morphological transformations, it was deemed a weak transforming agent, with no observable neoplastic transformation. This research helps in understanding the relationship between mutagenesis and carcinogenesis (Barrett, 1981).

2. Fluorescence Properties and Biochemical Applications

2-Aminopurine's fluorescence properties make it a valuable tool in biochemical research. Lobsiger et al. (2014) demonstrated its use as a fluorescent probe in DNA and RNA structure analysis. They found that the fluorescence of 2-aminopurine is significantly enhanced when it forms hydrate clusters with water molecules, depending on the hydrogen-bonding site and the number of water molecules (Lobsiger et al., 2014). Jean and Hall (2001) further explored its fluorescence quenching properties, providing insights into nucleic acid structure and dynamics (Jean & Hall, 2001).

3. RNA Folding and Dynamics

2-Aminopurine has also been utilized in studying RNA folding and dynamics. Ballin et al. (2007) employed 2-aminopurine fluorescence to visualize site-specific variations in RNA folding thermodynamics, providing a deeper understanding of RNA structure and function (Ballin et al., 2007).

4. Probing DNA Conformation and Enzyme Interaction

Jones and Neely (2015) highlighted the use of 2-aminopurine as a fluorescent probe for studying DNA conformation and interactions with enzymes. This application is crucial for understanding DNA's structural perturbations during enzyme interactions (Jones & Neely, 2015).

5. Synthesis and Application in Nucleic Acid Research

Neuner and Micura (2019) presented a robust synthesis method for 2-aminopurine riboside phosphoramidite, highlighting its importance in RNA solid-phase synthesis and as a tool for studying RNA's chemical and biophysical properties (Neuner & Micura, 2019).

Mechanism of Action

Target of Action

The primary target of 2-Carbamoyl-6-aminopurine is enzymes involved in purine and pyrimidine salvage pathways . These enzymes play an essential role in the scavenging of purines and pyrimidines, making them valuable candidates for the synthesis of various nucleic acid components .

Mode of Action

It is known that the compound interacts with its targets, potentially altering their function and leading to changes in the biochemical processes they regulate .

Biochemical Pathways

This compound is involved in the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acid components, including nucleobases, nucleosides, and nucleotides . The compound’s interaction with these pathways can lead to downstream effects on various biochemical processes.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its involvement in the purine and pyrimidine salvage pathways . By interacting with enzymes in these pathways, the compound may influence the synthesis of nucleic acid components and, consequently, various cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, enzymes from thermophiles used in industrial biocatalysis, which are involved in the same pathways as this compound, display great activity and stability at extremely high temperatures . This suggests that the compound’s action could also be influenced by temperature and other environmental conditions.

Safety and Hazards

The safety data sheet for 2-Aminopurine indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Future Directions

Due to their great activity and stability at extremely high temperatures, the use of enzymes from thermophiles in industrial biocatalysis is gaining momentum . Thermophilic enzymes not only display unique characteristics such as temperature, chemical, and pH stability but also provide many different advantages from an industrial perspective .

Biochemical Analysis

Biochemical Properties

2-Carbamoyl-6-aminopurine is involved in the purine and pyrimidine salvage pathway, a crucial biochemical process in living organisms . This pathway is essential for the synthesis of nucleic acid components, such as nucleobases, nucleosides, and nucleotides . Enzymes from this pathway, such as nucleoside phosphorylases, nucleoside kinases, 2′-deoxyribosyltransferases, phosphoribosyl transferases, or deaminases, interact with this compound .

Cellular Effects

In cellular contexts, this compound plays a significant role. It is an analogue of adenine and can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type . This interaction leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, the fluorescence decay function of this compound shows a pronounced response to base flipping, losing the very short decay component and increasing the amplitude of the long component .

Metabolic Pathways

This compound is involved in the purine and pyrimidine salvage pathway . This pathway recycles hypoxanthine, inosine, and adenine as substrates to generate purine nucleotides .

properties

IUPAC Name

6-amino-7H-purine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O/c7-3-2-5(10-1-9-2)12-6(11-3)4(8)13/h1H,(H2,8,13)(H3,7,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHVLAGUEDBYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.